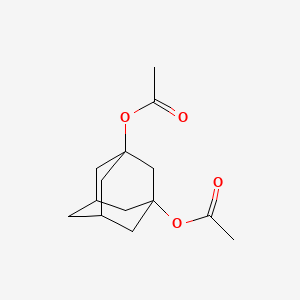
1,3-Diacetyloxyadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diacetyloxyadamantane is a derivative of adamantane, a polycyclic hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of two acetoxy groups attached to the 1 and 3 positions of the adamantane skeleton. The adamantane core is known for its rigidity and stability, making its derivatives valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diacetyloxyadamantane can be synthesized through the acetylation of 1,3-dihydroxyadamantane. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1,3-Diacetyloxyadamantane undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield 1,3-dihydroxyadamantane.
Substitution: The acetoxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The adamantane core can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy groups.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the adamantane core.
Major Products Formed
Hydrolysis: 1,3-Dihydroxyadamantane
Substitution: Various 1,3-disubstituted adamantane derivatives
Oxidation: Oxidized adamantane derivatives with additional functional groups
Scientific Research Applications
1,3-Diacetyloxyadamantane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other adamantane derivatives, which are used in the development of new materials and catalysts.
Biology: Adamantane derivatives are studied for their potential antiviral and antibacterial properties.
Medicine: Some adamantane derivatives are used in the development of drugs for treating neurological disorders and viral infections.
Industry: The unique structure of adamantane derivatives makes them valuable in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Diacetyloxyadamantane is primarily related to its ability to undergo hydrolysis and substitution reactions. The acetoxy groups can be hydrolyzed to form hydroxyl groups, which can then participate in further chemical reactions. The adamantane core provides a stable and rigid framework that can enhance the stability and efficacy of the resulting compounds.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxyadamantane: The hydrolyzed form of 1,3-Diacetyloxyadamantane.
1,3-Dihalogenoadamantane: Compounds with halogen atoms instead of acetoxy groups.
1,3-Diaminoadamantane: Compounds with amino groups instead of acetoxy groups.
Uniqueness
This compound is unique due to the presence of acetoxy groups, which can be easily hydrolyzed or substituted, providing a versatile platform for the synthesis of various derivatives. The adamantane core adds to its stability and rigidity, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C14H20O4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(3-acetyloxy-1-adamantyl) acetate |
InChI |
InChI=1S/C14H20O4/c1-9(15)17-13-4-11-3-12(5-13)7-14(6-11,8-13)18-10(2)16/h11-12H,3-8H2,1-2H3 |
InChI Key |
PFQLYOIUXIEHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC12CC3CC(C1)CC(C3)(C2)OC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
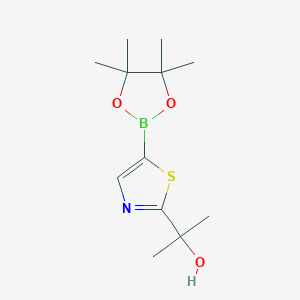
![4-[2-(4-Chlorobenzenesulphonamido)-ethyl]-nitrobenzene](/img/structure/B8385764.png)
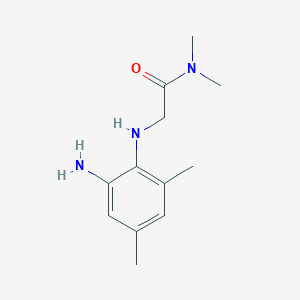
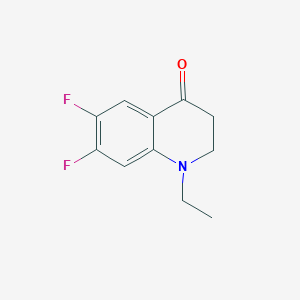
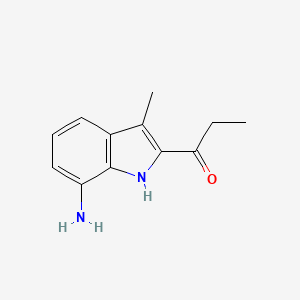
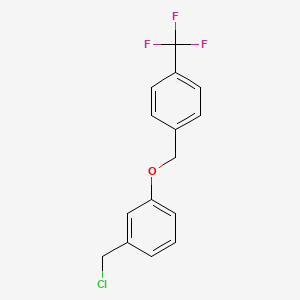
![1-(3-aminopropyl)-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8385796.png)
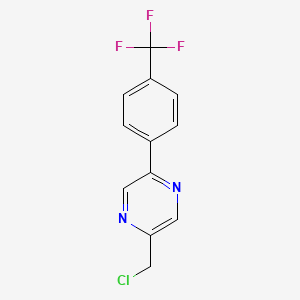
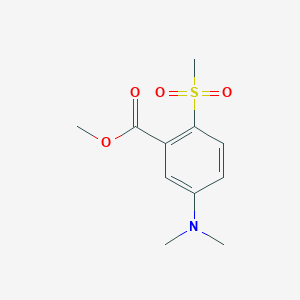
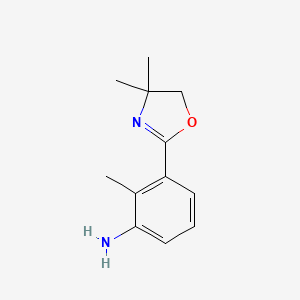
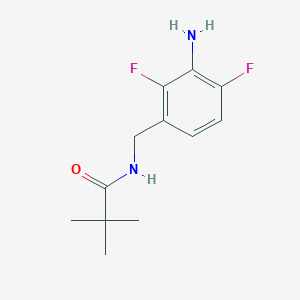
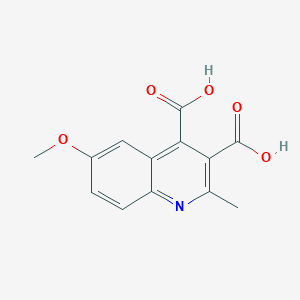
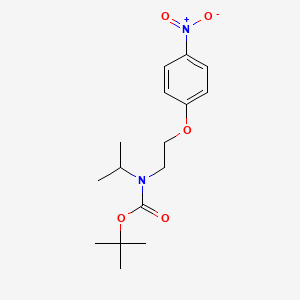
![2-(2-Bromo-6-chlorophenyl)-4-chlorothiazolo[5,4-c]pyridine](/img/structure/B8385843.png)
